

Physical and chemical properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

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Compound of Interest

Compound Name: (S)-(-)-2-Hydroxy-N-methylsuccinimide

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An In-depth Technical Guide to (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, a chiral derivative of N-methylsuccinimide, belongs to the pyrrolidinedione class of heterocyclic compounds. The pyrrolidinedione ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, offering valuable information for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are summarized below. It is important to note that while some data for this specific compound is available, other properties are inferred from structurally related compounds and should be considered as estimates.

Table 1: Physical and Chemical Properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

Property	Value	Source(s)
CAS Number	104612-35-3	N/A
Molecular Formula	C ₅ H ₇ NO ₃	[1]
Molecular Weight	129.11 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	82 °C	[1]
Boiling Point	Data not available	N/A
Solubility	Soluble in water and various organic solvents such as alcohols and ethers (inferred from N-methyl-2-pyrrolidone)	[4]

Spectroscopic Data

Detailed spectroscopic data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is not widely published. However, spectral information for the closely related compound, N-methylsuccinimide (1-methyl-2,5-pyrrolidinedione), is available and can serve as a valuable reference for structural elucidation.

Table 2: Spectroscopic Data for N-methylsuccinimide (Reference Compound)

Technique	Key Peaks/Signals	Source(s)
Infrared (IR) Spectroscopy	Characteristic C=O stretching vibrations for the imide group.	[5]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight.	[6]
^1H NMR	Signals corresponding to the methyl and methylene protons of the pyrrolidinedione ring.	[7]
^{13}C NMR	Resonances for the carbonyl, methyl, and methylene carbons.	[8]

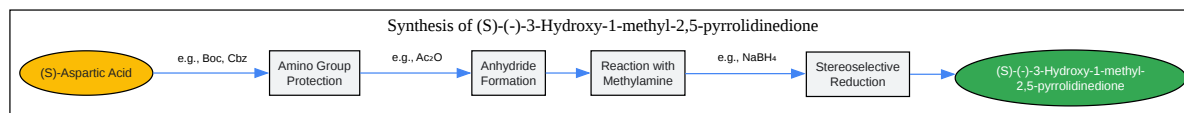
Note: Specific spectral data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione can be obtained from commercial suppliers upon request.[9]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is not readily available in the public domain. However, a general synthetic approach can be inferred from methods used for the synthesis of chiral 3-hydroxypyrrolidines and related pyrrolidinedione derivatives. A plausible synthetic strategy would involve the use of a chiral starting material, such as (S)-aspartic acid or (S)-malic acid, to introduce the desired stereochemistry at the C3 position.

General Synthetic Workflow:

A potential synthetic route could start from (S)-aspartic acid. The amino group would first be protected, followed by anhydride formation. Reaction with methylamine would yield the corresponding N-methyl aspartimide. Subsequent stereoselective reduction of one of the carbonyl groups would lead to the desired (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione.



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A potential synthetic workflow for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione.

Biological Activity

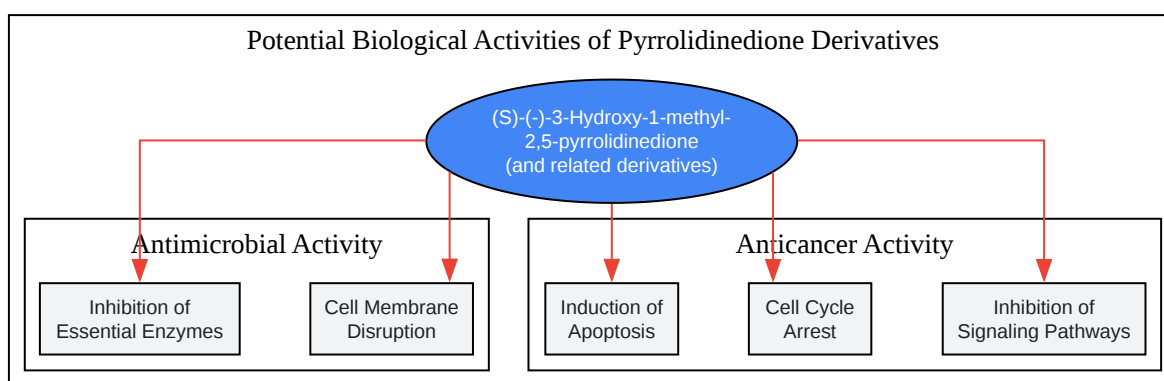
Direct studies on the biological activity and specific signaling pathways of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are limited. However, the broader class of pyrrolidinedione derivatives has been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of 2,5-pyrrolidinedione exhibit antimicrobial and antifungal properties. For instance, certain novel succinimide-maleimide derivatives have shown potential activity against *Enterococcus faecalis* and *Candida albicans*.^[10] Other pyrrolidinedione derivatives fused to a dibenzobarrelene backbone have also displayed moderate to low antimicrobial activities against selected bacterial and fungal species.^[11]

Anticancer and Cytotoxic Activity: The pyrrolidinedione scaffold is also explored for its anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain hydroxybenzylidene pyrrolidine-2,5-diones have been investigated as tyrosinase inhibitors with potential applications in melanoma treatment.^[12] Additionally, other derivatives have been evaluated for their cytotoxicity against different cancer cell lines, with some compounds showing potent activity.^[12]

Embryotoxicity: A study evaluating the embryotoxic potential of N-methyl-2-pyrrolidone (NMP) and its metabolites, including 2-hydroxy-N-methylsuccinimide (a synonym for 3-hydroxy-1-methyl-2,5-pyrrolidinedione), found that 2-hydroxy-N-methylsuccinimide was classified as non-embryotoxic in the rat whole embryo culture system.^[13]

Potential Signaling Pathways: Given the diverse biological activities of pyrrolidinedione derivatives, they likely interact with multiple cellular targets and signaling pathways. For antimicrobial action, potential mechanisms could involve the inhibition of essential enzymes in bacteria and fungi. In the context of anticancer activity, these compounds might induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling cascades crucial for cancer cell survival and proliferation. However, without specific studies on (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, any proposed signaling pathway would be speculative.



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Potential biological activities of pyrrolidinedione derivatives.

Conclusion

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is a chiral molecule with potential for further investigation in drug discovery. While a complete physicochemical and biological profile is yet to be established, the existing data on related pyrrolidinedione derivatives suggest a range of possible therapeutic applications. This technical guide consolidates the currently available information to serve as a foundational resource for researchers. Further studies are warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and the precise mechanisms of biological action of this compound, which will be crucial for unlocking its full therapeutic potential.

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